5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid
Description
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid group and a pyridin-3-ylmethylamino-methyl side chain. This structure combines the electron-rich furan core with the basic pyridine moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multi-step functionalization of the furan backbone, as seen in protocols for related substituted furoic acids (e.g., acetylation and ester hydrolysis steps) . The compound is commercially available under multiple synonyms, including ZINC8702266 and STK947341, with suppliers listed in chemical databases .
Properties
IUPAC Name |
5-[(pyridin-3-ylmethylamino)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)11-4-3-10(17-11)8-14-7-9-2-1-5-13-6-9/h1-6,14H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZJRSOKVCZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid typically involves the reaction of pyridin-3-ylmethylamine with a furan-2-carboxylic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated furan and pyridine derivatives.
Scientific Research Applications
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid, with the CAS number 944894-85-3, is a compound that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on its biological activities, synthesis methods, and case studies that highlight its significance in medicinal chemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated the potential of this compound in inhibiting cancer cell proliferation. A study demonstrated that derivatives of furan-based compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the furan structure could enhance efficacy .
The compound's interaction with biological systems is of particular interest. It may exhibit properties such as:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating that this compound might possess antimicrobial properties .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives and furan-based precursors. Understanding the synthetic pathways is crucial for exploring its derivatives, which may enhance specific biological activities.
Synthesis Techniques
Common methods include:
- Condensation Reactions : Utilizing pyridine derivatives and carboxylic acids under specific conditions to form the desired product.
Pharmacological Studies
Pharmacological investigations are essential for understanding the therapeutic potential of this compound. Studies focusing on its pharmacokinetics and pharmacodynamics can reveal how it behaves in biological systems.
Potential Pharmacological Profiles
Research should aim to establish:
- Bioavailability : How well the compound is absorbed and utilized in the body.
- Mechanism of Action : Understanding how it interacts at the molecular level with target proteins or enzymes .
Data Tables
Mechanism of Action
The mechanism of action of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous furan-2-carboxylic acid derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact: The pyridin-3-ylmethylamino group in the target compound introduces basicity and π-π stacking capability, contrasting with the electron-deficient nitro group in 5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid or the lipophilic 4-fluorophenoxy group . Carboxylic acid derivatives like 5-[[(5-Carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid exhibit enhanced water solubility and metal-chelating properties due to dual acid groups .
Biological Relevance: Phenoxy-substituted analogs (e.g., 4-fluorophenoxy) show antimicrobial activity, likely due to membrane disruption , while the pyridine-containing target compound may interact with biological targets via hydrogen bonding or aromatic interactions. Primary amines (e.g., 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride) are often intermediates in prodrug synthesis .
Synthetic Accessibility: Substituted furoic acids are commonly synthesized via bromination, sulfonylation, or nitro reduction, as seen in the preparation of 5-acetylaminofuran-2-carboxylic acid . Alkyne-bearing derivatives (e.g., 5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid) require specialized coupling reactions .
Physicochemical Properties: Lipophilicity increases with non-polar substituents (e.g., alkyne or phenoxy groups), whereas hydrophilic groups (carboxylic acids, primary amines) enhance aqueous solubility. Steric effects from branched alkyl chains (e.g., 4-methylpent-1-yn-3-yl) may reduce reactivity or binding efficiency .
Biological Activity
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid, with the CAS number 944894-85-3, is a heterocyclic compound that integrates both furan and pyridine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.23 g/mol. The structure features a furan ring linked to a pyridine derivative through an amino group, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 944894-85-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including those responsible for bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation : It can bind to specific receptors, potentially altering signaling pathways that are crucial for cell proliferation and survival.
- Oxidative Stress Induction : The furan moiety can undergo oxidation, producing reactive metabolites that may contribute to cytotoxicity and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms. The furan ring's reactivity is believed to play a role in generating reactive oxygen species (ROS), which can trigger cell death pathways.
Case Studies
Several case studies have highlighted the biological effects of related compounds containing furan and pyridine structures:
- Furan Derivatives : A study on furan derivatives indicated that compounds with similar structures exhibited cytotoxic effects on liver cells due to their ability to form reactive metabolites that bind to cellular proteins .
- Pyridine Compounds : Research on pyridine-based compounds has shown their potential as inhibitors of various enzymes involved in cancer progression, reinforcing the idea that structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
